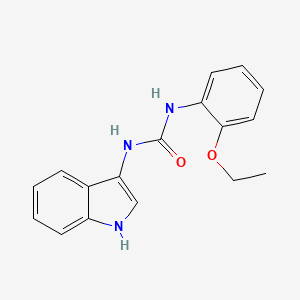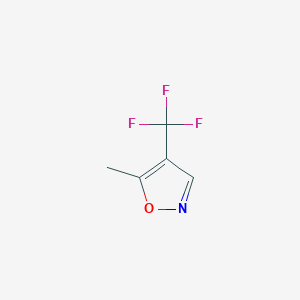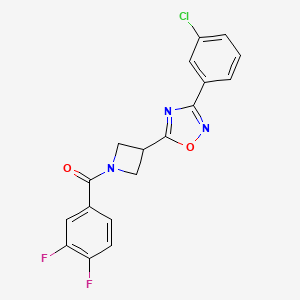![molecular formula C24H30N2O4 B2976712 methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate CAS No. 477888-63-4](/img/structure/B2976712.png)
methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Research on similar pyrimidine derivatives includes the synthesis of Schiff's bases and 2-azetidinones for potential antidepressant and nootropic agents. A study by (Thomas et al., 2016) synthesized Schiff’s bases with antidepressant and nootropic activities, indicating the potential of the pyrimidine skeleton in CNS active agents.
Antiviral Applications
- Derivatives of pyrimidinone, similar to methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate, have shown remarkable anti-VZV (varicella-zoster virus) potency. (Robins et al., 2006) report on furo[2,3-d]pyrimidin-2(3H)-ones showing virus-encoded nucleoside kinase-sensitive anti-VZV activity.
Corrosion Inhibition
- Pyrimidine derivatives have been evaluated as corrosion inhibitors. A study by (Ashassi-Sorkhabi et al., 2005) found that benzylidene-pyrimidin-2-yl-amine derivatives are effective corrosion inhibitors for mild steel in acidic solutions.
Structural and Electronic Analysis
- Investigations into the structural and electronic properties of pyrimidine derivatives can inform their scientific applications. (Hussain et al., 2020) conducted a study on thiopyrimidine derivatives for potential applications in medicine and nonlinear optics.
Antioxidant Properties
- Pyrimidine derivatives have been studied for their antioxidant properties. (Naveen et al., 2021) synthesized a novel pyrazole derivative and evaluated its antioxidant susceptibilities.
Molecular Docking Studies
- Molecular docking studies of pyrimidine derivatives can provide insights into their biological activities. (Vanasundari et al., 2018) studied the spectroscopic and structural properties of pyrimidinic Schiff bases, revealing potential for pharmacological importance.
In Vitro Biological Evaluation
- Schiff bases of isoniazid with pyrimidine have been synthesized and evaluated for their antimicrobial and antituberculosis activity. (Soni & Patel, 2017) report on the synthesis of isoniazid clubbed pyrimidine derivatives showing good antimicrobial activity.
Aldose Reductase Inhibitors
- Pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. (La Motta et al., 2007) explored these compounds' potential in pharmacotherapy.
Angiotensin II Receptor Antagonism
- Pyrimidinone derivatives have been investigated as angiotensin II receptor antagonists. (Destro & Soave, 1995) studied the structure of a particular pyrimidinone derivative, highlighting its potential in cardiovascular therapeutics.
Propriétés
IUPAC Name |
methyl (2Z)-2-[[2-(4-octoxyphenyl)pyrimidin-4-yl]methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-4-5-6-7-8-9-16-30-21-12-10-19(11-13-21)23-25-15-14-20(26-23)17-22(18(2)27)24(28)29-3/h10-15,17H,4-9,16H2,1-3H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMZFRKMSMTKR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)/C=C(/C(=O)C)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976630.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)
![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2976637.png)
![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide](/img/structure/B2976641.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)


![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)

![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)